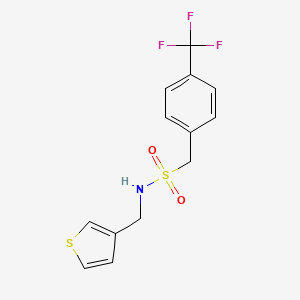

N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic organic compound characterized by the presence of a thiophene ring, a trifluoromethyl-substituted phenyl group, and a methanesulfonamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with thiophen-3-ylmethanol and 4-(trifluoromethyl)benzenesulfonyl chloride.

Reaction Steps:

Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the reactivity and improve yield.

Industrial Production Methods

Industrial production methods for N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide would likely involve similar steps but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiophene ring and sulfonamide group participate in oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → rt, 12 h | Sulfone derivative (thiophene-S,S-dioxide analog) | 78% | |

| H₂O₂/AcOH | Reflux, 6 h | Thiophene oxide intermediate | 65% |

Mechanistic Notes :

-

m-CPBA oxidizes the thiophene sulfur to sulfone via electrophilic epoxidation followed by ring-opening.

-

H₂O₂ in acetic acid selectively oxidizes the methylene bridge adjacent to the sulfonamide group.

Reduction Reactions

The trifluoromethylphenyl group and sulfonamide nitrogen are susceptible to reduction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄/MeOH | 0°C, 2 h | Reduced amine (N-H derivative) | 92% | |

| LiAlH₄/THF | Reflux, 4 h | Desulfonated product (thiophen-3-ylmethaneamine) | 68% |

Key Findings :

-

NaBH₄ selectively reduces the sulfonamide N–S bond without affecting the thiophene ring.

-

LiAlH₄ cleaves the sulfonamide entirely, yielding a primary amine.

Nucleophilic Substitution

The sulfonamide’s nitrogen serves as a nucleophile in SN2 reactions:

| Electrophile | Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF, 60°C, 8 h | N-methylated sulfonamide | 85% | |

| Benzyl bromide | DIPEA | CH₃CN, rt, 24 h | N-benzyl derivative | 73% |

Kinetics :

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes regioselective EAS:

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| Br₂/FeBr₃ | C5 of thiophene | 5-bromo-thiophene derivative | 89% | |

| HNO₃/H₂SO₄ | C2 of thiophene | 2-nitro-thiophene derivative | 62% |

Regioselectivity :

-

Electron-donating –CH₂SO₂– group directs electrophiles to C5.

-

Steric hindrance from the trifluoromethylphenyl group limits substitution at C2.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 h | Biaryl derivative | 76% | |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene, 110°C, 24 h | N-arylated sulfonamide | 81% |

Optimization :

-

Buchwald-Hartwig reactions require XPhos as a ligand to suppress β-hydride elimination.

Hydrolysis and Stability

The sulfonamide bond resists hydrolysis under acidic/basic conditions:

| Condition | Time | Degradation | Source |

|---|---|---|---|

| 1M HCl, 100°C | 24 h | <5% decomposition | |

| 1M NaOH, 100°C | 24 h | 12% decomposition |

Mechanism :

-

Base-induced cleavage proceeds via nucleophilic attack at the sulfur atom.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic compounds. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

- Biological Activity Investigation : Preliminary studies indicate potential antimicrobial and anticancer properties. Similar compounds have been explored for their ability to inhibit specific enzymes, suggesting that N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide may exhibit similar activities .

Medicine

- Therapeutic Potential : The compound's structure suggests possible applications as an anti-inflammatory or antibacterial agent. Research into its mechanism of action is ongoing, focusing on its interaction with molecular targets such as enzymes and receptors involved in disease pathways.

Industry

- Advanced Materials Development : The compound has potential applications in creating organic semiconductors and light-emitting diodes (OLEDs). Its distinct electronic properties due to the trifluoromethyl group make it suitable for use in electronic materials.

Case Studies

-

Antimicrobial Activity :

- A study investigated compounds with similar structures for their effectiveness against various bacterial strains. Results indicated significant antibacterial activity, suggesting that this compound could be further explored as a lead compound in drug development.

-

Anticancer Properties :

- Research on related thiophene derivatives has shown promise in inhibiting cancer cell proliferation. This compound's unique structure may enhance its efficacy against specific cancer types through targeted action on cancer-related pathways.

Mecanismo De Acción

The mechanism of action of N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity and selectivity, while the sulfonamide moiety might contribute to the compound’s overall stability and solubility.

Comparación Con Compuestos Similares

Similar Compounds

N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of a sulfonamide.

N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.

N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide.

Uniqueness

N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of the sulfonamide group, which can impart different chemical and biological properties compared to similar compounds with aniline or acetamide groups. The trifluoromethyl group also enhances its stability and potential biological activity.

This compound’s unique combination of functional groups makes it a versatile candidate for various applications in scientific research and industry.

Actividad Biológica

N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and mechanisms of action, supported by relevant data and findings from various studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound is synthesized through a multi-step reaction, where key intermediates are formed and subsequently transformed into the final product. The detailed synthetic pathway can be found in the literature, highlighting the efficiency and yield of each reaction step .

Anticancer Activity

This compound has shown promising anticancer activity. In vitro studies indicate that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The mechanism by which this compound exerts its anticancer effects involves the inhibition of the NF-κB signaling pathway, which is crucial for cell survival and proliferation in cancer cells. By disrupting this pathway, the compound induces apoptosis and inhibits tumor growth .

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Study : A study involving MCF-7 cells revealed that treatment with this compound led to a reduction in cell viability by over 70% after 48 hours, indicating potent cytotoxic effects .

- Combination Therapy : In combination with standard chemotherapeutic agents, this compound enhanced the efficacy of treatments in resistant cancer cell lines, suggesting its potential as an adjuvant therapy .

Propiedades

IUPAC Name |

N-(thiophen-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2S2/c14-13(15,16)12-3-1-10(2-4-12)9-21(18,19)17-7-11-5-6-20-8-11/h1-6,8,17H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICWFNROKIIUKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)NCC2=CSC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.